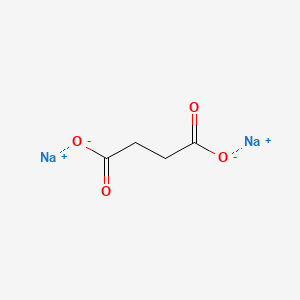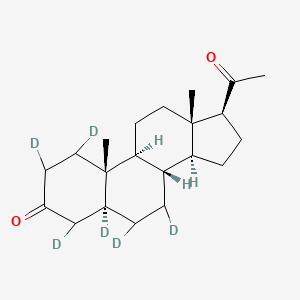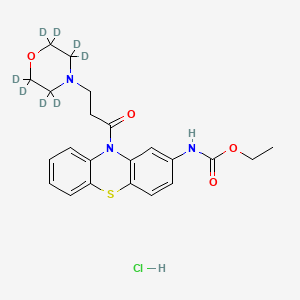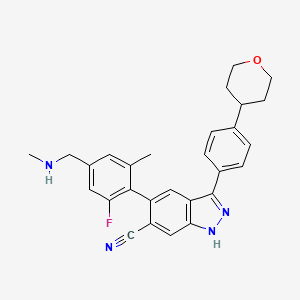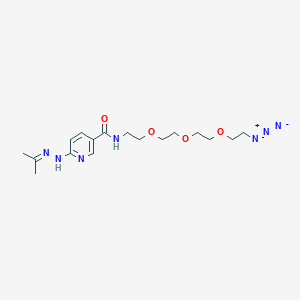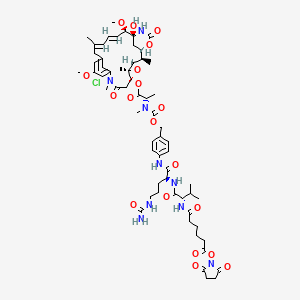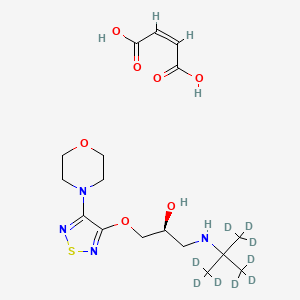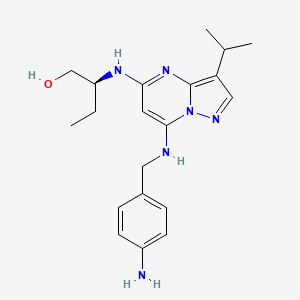
Vanin-1-IN-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vanin-1-IN-2 is a chemical compound known for its role as an inhibitor of the enzyme vanin-1. Vanin-1 is a pantetheinase enzyme that hydrolyzes pantetheine into pantothenic acid (vitamin B5) and cysteamine. This enzyme is involved in various physiological processes, including oxidative stress response and inflammation regulation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Vanin-1-IN-2 typically involves the design and synthesis of pyrimidine amide compounds as lead compounds. The synthetic route includes a nucleophilic addition-elimination reaction of pantetheine-derived Weinreb amide under Barbier conditions . The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis process can be scaled up using standard organic synthesis techniques, ensuring the availability of necessary reagents and maintaining reaction conditions to achieve high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Vanin-1-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms, altering its chemical properties.
Substitution: Substitution reactions can introduce different functional groups into the molecule, modifying its activity and interactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure optimal reaction rates and product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can produce a range of functionalized compounds with diverse properties.
Wissenschaftliche Forschungsanwendungen
Vanin-1-IN-2 has several scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of vanin-1 and its effects on oxidative stress and inflammation pathways.
Biology: Investigated for its role in modulating cellular redox status and its potential protective effects against oxidative damage.
Wirkmechanismus
Vanin-1-IN-2 exerts its effects by inhibiting the enzyme vanin-1. This inhibition prevents the hydrolysis of pantetheine into pantothenic acid and cysteamine, thereby modulating the redox status and inflammatory response in cells. The molecular targets involved include the active site of vanin-1, where this compound binds and blocks the enzyme’s activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Vanin-1-IN-2 include other vanin-1 inhibitors and pantetheinase inhibitors. These compounds share a common mechanism of action but may differ in their chemical structure and potency.
Uniqueness
This compound is unique due to its specific design and synthesis, which allows for effective inhibition of vanin-1. Its ability to modulate oxidative stress and inflammation pathways makes it a valuable tool in scientific research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C15H12N4OS |
|---|---|
Molekulargewicht |
296.3 g/mol |
IUPAC-Name |
[2-(pyridin-3-ylmethylamino)pyrimidin-5-yl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C15H12N4OS/c20-14(13-4-2-6-21-13)12-9-18-15(19-10-12)17-8-11-3-1-5-16-7-11/h1-7,9-10H,8H2,(H,17,18,19) |
InChI-Schlüssel |
XXQGGYNRNJTVTN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)CNC2=NC=C(C=N2)C(=O)C3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


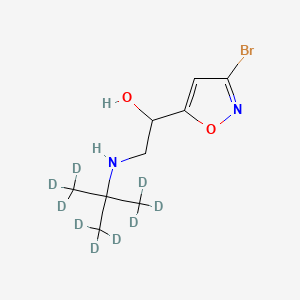
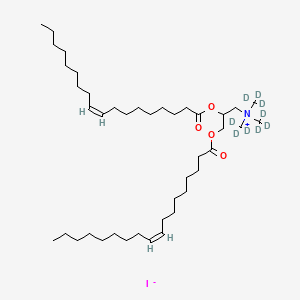
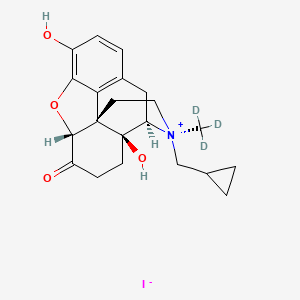
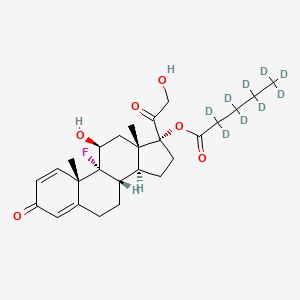
![(5Z,8Z,11Z,14Z)-N-[(2R)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]icosa-5,8,11,14-tetraenamide](/img/structure/B12423444.png)
